molecular formula C15H22N2O2 B12025515 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione CAS No. 392312-68-4

3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione

Cat. No.: B12025515
CAS No.: 392312-68-4
M. Wt: 262.35 g/mol
InChI Key: DIHRLUISNCVUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1-adamantyl ethylamine.

    Cyclization: The 1-adamantyl ethylamine is then reacted with urea under acidic conditions to form the imidazolidinedione ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The adamantyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl amines.

Scientific Research Applications

3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its unique structural properties.

    Materials Science: The compound’s rigidity and stability make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Catalysis: It can be used as a catalyst or catalyst support in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target viral enzymes or cancer cell receptors, inhibiting their activity and preventing disease progression.

    Pathways Involved: It can interfere with cellular pathways such as DNA replication and protein synthesis, leading to the inhibition of viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A simpler derivative with similar structural properties but different reactivity.

    2-Adamantylamine: Another adamantane derivative with distinct chemical behavior.

    Adamantane-1-carboxylic acid: A carboxylic acid derivative with unique applications in materials science.

Uniqueness

3-(2-(1-Adamantyl)ethyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione ring, which imparts additional stability and reactivity compared to other adamantane derivatives. This makes it particularly valuable in medicinal chemistry and materials science applications.

Properties

CAS No.

392312-68-4

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-[2-(1-adamantyl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C15H22N2O2/c18-13-9-16-14(19)17(13)2-1-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1-9H2,(H,16,19)

InChI Key

DIHRLUISNCVUQS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CNC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.